4-(chloromethyl)-N,N-dimethylaniline hydrochloride
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Overview
Description
4-(Chloromethyl)-N,N-dimethylaniline hydrochloride is an organic compound with the molecular formula C9H13Cl2N. It is a derivative of aniline, where the aniline nitrogen is substituted with two methyl groups and the para-position of the benzene ring is substituted with a chloromethyl group. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N,N-dimethylaniline hydrochloride typically involves the chloromethylation of N,N-dimethylaniline. This can be achieved through the reaction of N,N-dimethylaniline with formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently reacts with the aniline derivative to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-N,N-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and various amines. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed to achieve reduction.
Major Products Formed
Nucleophilic Substitution: Products include N,N-dimethyl-4-hydroxyaniline, N,N-dimethyl-4-cyanoaniline, and various N-substituted aniline derivatives.
Oxidation: Products include N,N-dimethyl-4-nitrosoaniline and other oxidized forms.
Reduction: Products include N,N-dimethylaniline and other reduced derivatives.
Scientific Research Applications
4-(Chloromethyl)-N,N-dimethylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N,N-dimethylaniline hydrochloride involves its reactivity as an electrophile due to the presence of the chloromethyl group. This allows it to participate in various nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The compound can also interact with biological molecules, potentially inhibiting enzymes or modifying proteins through alkylation.
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the dimethylamino group.
4-Chloromethylpyridine Hydrochloride: Contains a pyridine ring instead of a benzene ring.
N,N-Dimethylaniline: Lacks the chloromethyl group.
Uniqueness
4-(Chloromethyl)-N,N-dimethylaniline hydrochloride is unique due to the presence of both the chloromethyl and dimethylamino groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-(chloromethyl)-N,N-dimethylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-11(2)9-5-3-8(7-10)4-6-9;/h3-6H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORNGBNHDONIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1703-47-5 |
Source
|
Record name | 4-(chloromethyl)-N,N-dimethylaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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